![molecular formula C13H14FNO B2440377 [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol CAS No. 676644-23-8](/img/structure/B2440377.png)
[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
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Overview
Description
“[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol” is a chemical compound with a complex structure . It is related to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, which is an ether and can be used to prepare vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
The synthesis of this compound is complex and involves multiple steps . One of the synthetic approaches includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a linear formula of C22H17FN4OS2 and a molecular weight of 436.533 . The structure is related to that of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Scientific Research Applications
Proton Pump Inhibition (PPI) and Acid Blocker
- Application: As a novel proton pump inhibitor (PPI), this compound effectively inhibits the H+, K±ATPase proton pump. It competes with protons for binding, reducing gastric acid secretion. Vonoprazan fumarate is used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Gastrointestinal Disorders
- Application: Vonoprazan fumarate’s potent acid-blocking properties make it valuable in managing GERD, peptic ulcers, and other acid-related gastrointestinal conditions. Unlike traditional PPIs, it provides sustained acid suppression .
Helicobacter pylori Eradication
- Application: Vonoprazan fumarate is part of combination therapy for eradicating Helicobacter pylori, a bacterium associated with gastritis and peptic ulcers. It enhances the effectiveness of antibiotic regimens by maintaining low gastric pH .
Potassium Competitive Acid Blocker (P-CAB)
- Application: Vonoprazan fumarate acts as a reversible antagonist of the K+ ion channel in the gastric parietal cells. By blocking potassium influx, it inhibits acid secretion, providing an alternative to traditional PPIs .
Anti-Inflammatory Effects
- Application: Emerging research suggests that Vonoprazan fumarate may have anti-inflammatory properties beyond its acid-blocking function. It could potentially modulate immune responses and reduce inflammation in various contexts .
Drug-Drug Interaction Studies
- Application: Researchers study Vonoprazan fumarate’s interactions with other medications. Understanding its effects on cytochrome P450 enzymes and drug metabolism is crucial for safe and effective clinical use .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that both indole and pyrrolidine derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole and pyrrolidine derivatives, are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds, such as pyrrolidine derivatives, are known to have certain physicochemical parameters that can impact their bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHHPNKGIUSJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol |
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